![molecular formula C10H15NO6 B1300933 Diethyl (carboxymethylamino)methylenemalonate CAS No. 54132-81-9](/img/structure/B1300933.png)
Diethyl (carboxymethylamino)methylenemalonate
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Description
Diethyl (carboxymethylamino)methylenemalonate is a synthetic organic compound with the molecular formula C10H15NO6 . It has an average mass of 245.229 Da and a monoisotopic mass of 245.089935 Da .
Synthesis Analysis
The synthesis of Diethyl (carboxymethylamino)methylenemalonate involves a reaction with potassium hydroxide in methanol . The reaction yields a 90% product at ambient temperature .Molecular Structure Analysis
The molecule contains a total of 31 bonds, including 16 non-H bonds, 4 multiple bonds, 9 rotatable bonds, and 4 double bonds . It also includes 1 aliphatic carboxylic acid, 2 aliphatic esters, 1 aliphatic secondary amine, and 1 hydroxyl group .Physical And Chemical Properties Analysis
Diethyl (carboxymethylamino)methylenemalonate has a density of 1.2±0.1 g/cm3, a boiling point of 356.4±42.0 °C at 760 mmHg, and a flash point of 169.4±27.9 °C . It has 7 H bond acceptors, 2 H bond donors, and 9 freely rotating bonds . Its polar surface area is 102 Å2 .Scientific Research Applications
Sustainable Adhesive Systems
Diethyl (carboxymethylamino)methylenemalonate: is utilized in the development of sustainable adhesive systems. These systems are designed to be energy-efficient and provide high-performance alternatives to traditional solventborne adhesives. The compound’s ability to polymerize rapidly and form strong bonds makes it suitable for industrial applications, including woodworking and millwork .
Synthesis of Carboxylic Acids and Derivatives
The active methylene group in Diethyl (carboxymethylamino)methylenemalonate plays a crucial role in the synthesis of carboxylic acids and their derivatives. This application is significant in the production of various pharmaceuticals, as well as in the preparation of polyester and coatings .
Catalysis Research
In catalysis research, Diethyl (carboxymethylamino)methylenemalonate is studied for its potential to act as a substrate in reactions facilitated by novel catalysts. This includes the exploration of eco-friendly and easily recycled catalysts, which can have a profound impact on the sustainability of chemical manufacturing processes .
Biomedical Applications
The compatibility of methylene malonate polymers with biological systems suggests that Diethyl (carboxymethylamino)methylenemalonate could have biomedical applications. This includes the development of biocompatible adhesives and coatings that can be used in medical devices or as part of drug delivery systems .
Environmental Applications
Diethyl (carboxymethylamino)methylenemalonate: is being researched for its environmental applications, particularly in the development of biopolymers. These biopolymers aim to reduce environmental impact and dependence on fossil fuels by providing sustainable alternatives to synthetic polymers .
properties
IUPAC Name |
2-[(3-ethoxy-2-ethoxycarbonyl-3-oxoprop-1-enyl)amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO6/c1-3-16-9(14)7(10(15)17-4-2)5-11-6-8(12)13/h5,11H,3-4,6H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDKFEVVWUENKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNCC(=O)O)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80364455 |
Source
|
Record name | N-[3-Ethoxy-2-(ethoxycarbonyl)-3-oxoprop-1-en-1-yl]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80364455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl (carboxymethylamino)methylenemalonate | |
CAS RN |
54132-81-9 |
Source
|
Record name | N-[3-Ethoxy-2-(ethoxycarbonyl)-3-oxoprop-1-en-1-yl]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80364455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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